Myra A hydrochloride
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Overview
Description
Myra A hydrochloride is a small molecule transcription factor inhibitor that interferes with the DNA-binding activity of Myc family proteins, specifically c-Myc/Max . It is known for its role in inhibiting Myc transactivation and inducing apoptosis in a Myc-dependent manner . The compound has a molecular formula of C19H20N2O4 · xHCl and a molecular weight of 340.37 (free base basis) .
Preparation Methods
The synthetic routes and reaction conditions for Myra A hydrochloride involve the use of various reagents and solvents. One common method includes the reaction of 2-((3-(dimethylamino)propyl)amino)-1,4-dihydroxyanthracene-9,10-dione with hydrochloric acid to form the hydrochloride salt . The compound is typically synthesized in a powder form with a purity of ≥98% (HPLC) . Industrial production methods may involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity.
Chemical Reactions Analysis
Myra A hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Myra A hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a transcription factor inhibitor in various chemical studies to understand the role of Myc family proteins.
Biology: Employed in biological research to study cell signaling pathways and gene expression related to Myc proteins.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Myc-related pathways.
Mechanism of Action
The mechanism of action of Myra A hydrochloride involves inhibiting the DNA-binding activity of Myc family proteins, specifically c-Myc/Max . By interfering with Myc transactivation, the compound induces apoptosis in Myc-dependent cells . This inhibition disrupts the Myc-driven transformation and affects various molecular targets and pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Myra A hydrochloride is unique compared to other similar compounds due to its specific inhibition of c-Myc/Max DNA binding. Similar compounds include:
SB-277011-A hydrochloride hydrate: Another transcription factor inhibitor with different molecular targets.
Sal003: A compound with similar inhibitory effects but different chemical structure.
A-395 hydrochloride: Another small molecule inhibitor with distinct molecular pathways.
These compounds share some similarities in their inhibitory effects but differ in their specific targets and chemical structures, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C19H21ClN2O4 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione;hydrochloride |
InChI |
InChI=1S/C19H20N2O4.ClH/c1-21(2)9-5-8-20-13-10-14(22)15-16(19(13)25)18(24)12-7-4-3-6-11(12)17(15)23;/h3-4,6-7,10,20,22,25H,5,8-9H2,1-2H3;1H |
InChI Key |
ZVKHFHKBUHMRPU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O.Cl |
Origin of Product |
United States |
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